5-Ethyl-3,5-dimethyloctane

Physical property prediction Hydrocarbon characterization Formulation science

5-Ethyl-3,5-dimethyloctane (CAS 62183-65-7) is a saturated branched alkane with molecular formula C12H26 and molecular weight 170.33 g/mol. As one of 355 possible constitutional isomers of dodecane , its structure features a quaternary carbon center at position 5 bearing both ethyl and methyl substituents, along with an additional methyl group at position 3.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62183-65-7
Cat. No. B15458292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3,5-dimethyloctane
CAS62183-65-7
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCCC(C)(CC)CC(C)CC
InChIInChI=1S/C12H26/c1-6-9-12(5,8-3)10-11(4)7-2/h11H,6-10H2,1-5H3
InChIKeyOLBJDMSGRVKJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3,5-dimethyloctane (CAS 62183-65-7) Procurement Guide: Sourcing Specifications for a C12 Branched Alkane


5-Ethyl-3,5-dimethyloctane (CAS 62183-65-7) is a saturated branched alkane with molecular formula C12H26 and molecular weight 170.33 g/mol [1]. As one of 355 possible constitutional isomers of dodecane [2], its structure features a quaternary carbon center at position 5 bearing both ethyl and methyl substituents, along with an additional methyl group at position 3 [1]. This highly branched architecture differentiates it physically from both linear n-dodecane and less-branched C12 isomers, directly affecting density, melting point, and volatility parameters critical for formulation and analytical applications .

Why 5-Ethyl-3,5-dimethyloctane Cannot Be Substituted with n-Dodecane or Generic Branched C12 Isomers


Within the C12H26 isomeric space, substitution with an incorrect isomer introduces uncontrolled variability in density, volatility, and low-temperature behavior. The target compound exhibits a density of approximately 0.766 g/cm³ and an estimated melting point of -50.8°C , while n-dodecane (density ~0.749 g/cm³, melting point -9.6°C) and isododecane mixtures (density ~0.75-0.76 g/cm³) differ substantially [1][2]. These differences arise because the quaternary carbon at C5 and specific 3,5-substitution pattern in 5-ethyl-3,5-dimethyloctane produces a unique molecular packing arrangement not replicated by isomers with different branching topologies [3]. In applications requiring precise physical property matching—such as surrogate fuel formulation, chromatographic calibration, or solvent system design—generic substitution compromises reproducibility and invalidates comparative data.

Quantitative Differentiation Evidence for 5-Ethyl-3,5-dimethyloctane vs. Comparator C12 Isomers


Density Differentiates 5-Ethyl-3,5-dimethyloctane from Linear and Isomeric C12 Alkanes

5-Ethyl-3,5-dimethyloctane exhibits an estimated density of 0.7659 g/cm³ . In contrast, n-dodecane (CAS 112-40-3) has a measured density of 0.749-0.75 g/cm³ at 20-25°C [1]. Commercial isododecane (CAS 31807-55-3), a mixture of branched C12 isomers, has a reported density of approximately 0.75-0.76 g/cm³ with viscosity of 1.8 mPa·s at 20°C . The ~2% higher density of 5-ethyl-3,5-dimethyloctane relative to n-dodecane reflects its compact molecular packing arising from the quaternary carbon center at C5 [2].

Physical property prediction Hydrocarbon characterization Formulation science

Henry's Law Constant Establishes Environmental Partitioning Differentiation

5-Ethyl-3,5-dimethyloctane has a reported Henry's law solubility constant (Hscp) of 8.8×10⁻⁷ mol/(m³·Pa) at 298.15 K [1]. Two independent group-contribution models predict values of 6.9×10⁻⁷ and 8.7×10⁻⁷ mol/(m³·Pa) [1][2]. For comparison, n-dodecane has a Henry's law constant of approximately 1.0-1.3×10⁻⁶ mol/(m³·Pa) [3]. The lower Hscp value for 5-ethyl-3,5-dimethyloctane indicates reduced volatility from aqueous solution relative to the linear isomer—a difference of ~15-32% depending on the specific value selected.

Environmental fate modeling Atmospheric chemistry Risk assessment

Refractive Index Provides Optical Identification Discriminator

5-Ethyl-3,5-dimethyloctane has an estimated refractive index of 1.4294 . This value differs measurably from n-dodecane (refractive index ~1.422) and isododecane (refractive index 1.4190) . The higher refractive index of 5-ethyl-3,5-dimethyloctane correlates with its higher density and more compact molecular structure, providing a rapid optical method for isomer discrimination. The difference of 0.007-0.010 refractive index units is readily detectable with standard laboratory refractometers.

Analytical chemistry Quality control Purity assessment

Melting Point Differential Enables Low-Temperature Operational Advantages

5-Ethyl-3,5-dimethyloctane exhibits an estimated melting point of -50.8°C . In contrast, n-dodecane melts at -9.6°C [1][2]. This represents a melting point depression of 41.2°C for the branched isomer relative to the linear compound. The dramatically lower melting point arises from the disrupted molecular packing caused by the ethyl and methyl branching at the quaternary C5 center, which prevents efficient crystal lattice formation.

Low-temperature applications Solvent selection Fuel formulation

Boiling Point Defines Volatility Window for Distillation and Separation Processes

5-Ethyl-3,5-dimethyloctane has an estimated boiling point of 190°C . This is approximately 25-27°C lower than the boiling point of n-dodecane, which ranges from 215-217°C at 760 mmHg [1]. The reduced boiling point is characteristic of branched alkanes, where the compact molecular geometry reduces van der Waals contact area and consequently lowers the enthalpy of vaporization [2]. Isododecane mixtures typically boil in the range of 175-195°C , placing 5-ethyl-3,5-dimethyloctane within the branched isomer volatility envelope but specifically at 190°C.

Separation science Distillation optimization Process engineering

5-Ethyl-3,5-dimethyloctane: Evidence-Based Application Scenarios for Research and Industrial Procurement


Surrogate Component in Diesel Fuel Combustion Modeling

The distinct branching architecture of 5-ethyl-3,5-dimethyloctane, characterized by the quaternary C5 center, makes it valuable as a single-component surrogate for the highly branched iso-alkane fraction in diesel and Fischer-Tropsch fuels [1]. Its boiling point of 190°C and density of 0.766 g/cm³ position it within the volatility range of real diesel distillate cuts, while its molecular structure serves as a defined chemical probe for combustion kinetic mechanism development—contrasting with the widely used n-dodecane (n-C12) surrogate that lacks branching [2].

Analytical Reference Standard for GC-MS Isomer Discrimination

The unique mass fragmentation pattern expected from the quaternary C5 branching center of 5-ethyl-3,5-dimethyloctane provides a diagnostic signature for gas chromatography-mass spectrometry (GC-MS) method development [1]. Its estimated refractive index of 1.4294 and density of 0.7659 g/cm³ offer additional orthogonal identification parameters. As a pure, single-isomer C12 branched alkane with defined structure, it can serve as a retention time and fragmentation standard for characterizing complex hydrocarbon mixtures where this specific isomer requires positive identification [3].

Low-Temperature Solvent or Heat Transfer Fluid Component

The estimated melting point of -50.8°C for 5-ethyl-3,5-dimethyloctane [1] represents a 41.2°C depression relative to n-dodecane (-9.6°C) , enabling liquid-phase operation at temperatures where linear alkanes would solidify. This extended liquid range makes the compound suitable as a specialty solvent or heat transfer fluid component for low-temperature chemical processes, cryogenic research applications, or arctic-environment equipment where fluidity must be maintained well below freezing [2].

Environmental Fate and Partitioning Model Calibration

The Henry's law constant of 8.8×10⁻⁷ mol/(m³·Pa) at 298.15 K for 5-ethyl-3,5-dimethyloctane [1] provides a data point for calibrating and validating group-contribution models that predict environmental partitioning behavior of branched alkanes . The ~15-32% lower Hscp value compared to n-dodecane [2] demonstrates the quantifiable impact of branching on air-water partitioning, making this compound valuable for refining predictive algorithms used in environmental risk assessment and spill modeling for complex hydrocarbon mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-3,5-dimethyloctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.